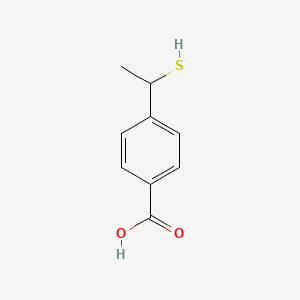
4-(1-Mercaptoethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Mercaptoethyl)benzoic acid is an organic compound with the molecular formula C9H10O2S. It is characterized by the presence of a benzoic acid moiety substituted with a mercaptoethyl group at the para position. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Mercaptoethyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1-mercaptoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the mercaptoethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Mercaptoethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as substrates for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 4-(1-Sulfonylethyl)benzoic acid.
Reduction: 4-(1-Hydroxyethyl)benzoic acid.
Substitution: Various thioether or disulfide derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Mercaptoethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its mercapto group can form covalent bonds with cysteine residues in proteins, making it useful in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(1-Mercaptoethyl)benzoic acid involves its interaction with biological molecules through its mercapto and carboxylic acid groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition or modification of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Mercaptobenzoic acid: Lacks the ethyl group, making it less hydrophobic.
4-(2-Mercaptoethyl)benzoic acid: Has a longer alkyl chain, affecting its solubility and reactivity.
4-(1-Hydroxyethyl)benzoic acid: Contains a hydroxyl group instead of a mercapto group, altering its chemical properties.
Uniqueness: 4-(1-Mercaptoethyl)benzoic acid is unique due to the presence of both a mercapto and a carboxylic acid group, providing a combination of reactivity and binding capabilities. This dual functionality makes it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H10O2S |
|---|---|
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
4-(1-sulfanylethyl)benzoic acid |
InChI |
InChI=1S/C9H10O2S/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,12H,1H3,(H,10,11) |
InChI-Schlüssel |
JQXMPKSXDNZGQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















